Vorapaxar

Catalog No.
S546861
CAS No.
618385-01-6
M.F
C29H33FN2O4
M. Wt
492.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vorapaxar

CAS Number

618385-01-6

Product Name

Vorapaxar

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

Molecular Formula

C29H33FN2O4

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1

InChI Key

ZBGXUVOIWDMMJE-QHNZEKIYSA-N

SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C

Solubility

Soluble in DMSO

Synonyms

SCH530348; SCH 530348; SCH-530348; Vorapaxar free base; Vorapaxar;

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C

Description

The exact mass of the compound Vorapaxar is 492.2424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Exact Mass

492.2424

LogP

5.39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZCE93644N2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Vorapaxar is indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD). It is usually co-administered with acetylsalicylic acid (ASA) and/or clopidogrel, and should therefore be administered as an addition to these medications as it has not been studied alone.
FDA Label
Zontivityis indicated for the reduction of atherothrombotic events in adult patients with- a history of myocardial infarction (MI), ,co-administered with acetylsalicylic acid (ASA) and, where appropriate, clopidogrel; or- symptomatic peripheral arterial disease(PAD), co-administered with acetylsalicylic acid (ASA) or, where appropriate, clopidogrel.
Prevention of arterial thromboembolism

Livertox Summary

Vorapaxar is an inhibitor of platelet aggregation that is used to decrease the risk of further cardiovascular thrombotic events in patients with a history of myocardial infarction or peripheral vascular disease. Vorapaxar therapy is associated with a low rate of serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antithrombotic Agents

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

B01
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC26 - Vorapaxa

Mechanism of Action

Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Thrombin
F2R (PAR1) [HSA:2149] [KO:K03914]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

618385-01-6

Wikipedia

Vorapaxar

FDA Medication Guides

Zontivity
Vorapaxar Sulfate
TABLET;ORAL
XSPIRE PHARMA
11/07/2019

Biological Half Life

Vorapaxar has an effective half life of 3-4 days and an apparent terminal half life of 8 days.

Use Classification

Human drugs -> Zontivity -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Pang J, Hu P, Wang J, Jiang J, Lai J. Vorapaxar stabilizes permeability of the endothelial barrier under cholesterol stimulation via the AKT/JNK and NF κB signaling pathways. Mol Med Rep. 2019 Apr 30. doi: 10.3892/mmr.2019.10211. [Epub ahead of print] PubMed PMID: 31059055.
2: Patel SM, Morrow DA, Kidd SK, Goodrich EL, Scirica BM, Bonaca MP. Vorapaxar for secondary prevention in the elderly with peripheral artery disease: Insights from the TRA 2°P-TIMI 50 trial. Vasc Med. 2019 Apr;24(2):159-161. doi: 10.1177/1358863X19826681. Epub 2019 Mar 14. PubMed PMID: 30868939.
3: Ungar L, Clare RM, Rodriguez F, Kolls BJ, Armstrong PW, Aylward P, Held C, Moliterno DJ, Strony J, Van de Werf F, Wallentin L, White HD, Tricoci P, Harrington RA, Mahaffey KW, Melloni C. Stroke Outcomes With Vorapaxar Versus Placebo in Patients With Acute Coronary Syndromes: Insights From the TRACER Trial. J Am Heart Assoc. 2018 Dec 18;7(24):e009609. doi: 10.1161/JAHA.118.009609. PubMed PMID: 30526198; PubMed Central PMCID: PMC6405615.
4: Correa S, Bonaca MP, Scirica BM, Murphy SA, Goodrich EL, Morrow DA, O'Donoghue ML. Efficacy and safety of more potent antiplatelet therapy with vorapaxar in patients with impaired renal function. J Thromb Thrombolysis. 2019 Apr;47(3):353-360. doi: 10.1007/s11239-018-1779-y. PubMed PMID: 30511258.
5: ADVICE study group. Vorapaxar for HIV-associated inflammation and coagulopathy (ADVICE): a randomised, double-blind, placebo-controlled trial. Lancet HIV. 2018 Oct;5(10):e553-e559. doi: 10.1016/S2352-3018(18)30214-5. Epub 2018 Sep 23. Erratum in: Lancet HIV. 2019 Jan 25;:. PubMed PMID: 30257802; PubMed Central PMCID: PMC6237199.
6: Waasdorp M, Duitman J, Florquin S, Spek CA. Vorapaxar treatment reduces mesangial expansion in streptozotocin-induced diabetic nephropathy in mice. Oncotarget. 2018 Apr 24;9(31):21655-21662. doi: 10.18632/oncotarget.25069. eCollection 2018 Apr 24. PubMed PMID: 29774092; PubMed Central PMCID: PMC5955164.
7: Tawfik B, Pollard E, Shen YM. The Novel Protease-Activated Receptor 1 Antagonist Vorapaxar as a Treatment for Thrombosis in Afibrinogenemia. Semin Thromb Hemost. 2018 Jun;44(4):404-406. doi: 10.1055/s-0038-1654715. Epub 2018 May 15. PubMed PMID: 29763961.
8: Nair AS. Vorapaxar: The missing link in antiplatelet therapy! J Anaesthesiol Clin Pharmacol. 2017 Apr-Jun;33(2):269-270. doi: 10.4103/joacp.JOACP_363_16. PubMed PMID: 28781465; PubMed Central PMCID: PMC5520612.
9: Kei A, Elisaf M. Vorapaxar in secondary prevention: where we stand. Curr Med Res Opin. 2017 Nov;33(11):2077-2079. doi: 10.1080/03007995.2017.1341405. Epub 2017 Jul 6. PubMed PMID: 28604119.
10: Moon JY, Franchi F, Rollini F, Angiolillo DJ. Role for Thrombin Receptor Antagonism With Vorapaxar in Secondary Prevention of Atherothrombotic Events: From Bench to Bedside. J Cardiovasc Pharmacol Ther. 2018 Jan;23(1):23-37. doi: 10.1177/1074248417708617. Epub 2017 May 31. Review. PubMed PMID: 28565918.
11: Anderson MS, Kosoglou T, Statkevich P, Li J, Rotonda J, Meehan AG, Cutler DL. No Pharmacokinetic Drug-Drug Interaction Between Prasugrel and Vorapaxar Following Multiple-Dose Administration in Healthy Volunteers. Clin Pharmacol Drug Dev. 2018 Feb;7(2):143-150. doi: 10.1002/cpdd.354. Epub 2017 Apr 12. PubMed PMID: 28403576; PubMed Central PMCID: PMC5811915.
12: Du M, Chase M, Oguz M, Davies G. State transition model: vorapaxar added to standard antiplatelet therapy to prevent thrombosis post myocardial infarction or peripheral artery disease. Curr Med Res Opin. 2017 Sep;33(9):1535-1543. doi: 10.1080/03007995.2017.1301902. Epub 2017 Mar 12. PubMed PMID: 28277861.
13: Serebruany VL, Fortmann SD, Hanley DF, Kim MH. Vorapaxar and Amyotrophic Lateral Sclerosis: Coincidence or Adverse Association? Am J Ther. 2017 Mar/Apr;24(2):e139-e143. doi: 10.1097/MJT.0000000000000395. Review. PubMed PMID: 28267691.
14: Perez-Rivera JA, Monedero-Campo J, Cieza-Borrella C, Ruiz-Perez P. Pharmacokinetic drug evaluation of vorapaxar for secondary prevention after acute coronary syndrome. Expert Opin Drug Metab Toxicol. 2017 Mar;13(3):339-350. doi: 10.1080/17425255.2017.1289175. Epub 2017 Feb 7. Review. PubMed PMID: 28135897.
15: Gryka RJ, Buckley LF, Anderson SM. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease. Drugs R D. 2017 Mar;17(1):65-72. doi: 10.1007/s40268-016-0158-4. Review. PubMed PMID: 28063023; PubMed Central PMCID: PMC5318326.
16: Sharma A, Helft G, Garg A, Agrawal S, Chatterjee S, Lavie CJ, Goel S, Mukherjee D, Marmur JD. Safety and efficacy of vorapaxar in secondary prevention of atherosclerotic disease: A meta-analysis of randomized control trials. Int J Cardiol. 2017 Jan 15;227:617-624. doi: 10.1016/j.ijcard.2016.10.088. Epub 2016 Oct 29. PubMed PMID: 27810296.
17: Safian RD. Appropriate Use of Vorapaxar in Patients With Peripheral Artery Disease. JACC Cardiovasc Interv. 2016 Oct 24;9(20):2165-2166. doi: 10.1016/j.jcin.2016.08.042. PubMed PMID: 27765313.
18: Bonaca MP, Creager MA, Olin J, Scirica BM, Gilchrist IC Jr, Murphy SA, Goodrich EL, Braunwald E, Morrow DA. Peripheral Revascularization in Patients With Peripheral Artery Disease With Vorapaxar: Insights From the TRA 2°P-TIMI 50 Trial. JACC Cardiovasc Interv. 2016 Oct 24;9(20):2157-2164. doi: 10.1016/j.jcin.2016.07.034. PubMed PMID: 27765312.
19: Armaganijan LV, Alexander KP, Huang Z, Tricoci P, Held C, Van de Werf F, Armstrong PW, Aylward PE, White HD, Moliterno DJ, Wallentin L, Chen E, Harrington RA, Strony J, Mahaffey KW, Lopes RD. Effect of age on efficacy and safety of vorapaxar in patients with non-ST-segment elevation acute coronary syndrome: Insights from the Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome (TRACER) trial. Am Heart J. 2016 Aug;178:176-84. doi: 10.1016/j.ahj.2016.05.012. Epub 2016 Jun 9. PubMed PMID: 27502866.
20: Moschonas IC, Tselepis AD. Increased Benefit With Vorapaxar Use in Patients With a History of Myocardial Infarction and Diabetes Mellitus: What the Data Show Us. J Cardiovasc Pharmacol Ther. 2017 Mar;22(2):133-141. doi: 10.1177/1074248416662347. Epub 2016 Aug 11. PubMed PMID: 27489245.

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